molecular formula C16H23N3O2 B2866562 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 1311587-49-1

4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2866562
CAS RN: 1311587-49-1
M. Wt: 289.379
InChI Key: AHOZHURAFXFZEX-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). This compound has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In

Scientific Research Applications

4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In animal models, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to improve glucose tolerance, increase fatty acid oxidation, and reduce adiposity. In addition, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.

Mechanism of Action

4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme that result in increased activity. AMPK is a key regulator of cellular energy homeostasis and is activated in response to cellular stress such as low energy levels. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to improve glucose tolerance, increase fatty acid oxidation, and reduce adiposity. In addition, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to increase mitochondrial biogenesis and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for AMPK activation. 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to activate AMPK without affecting other kinases. However, one limitation of using 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is in the development of more potent and selective AMPK activators. Another area of interest is in the development of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide analogs with improved solubility and pharmacokinetic properties. Finally, there is interest in exploring the therapeutic potential of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in human clinical trials.

Synthesis Methods

The synthesis of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves a multi-step process starting from 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting compound is then reacted with 1-cyano-3-methylbutane to form the corresponding amide. The final step involves acetylation of the amide nitrogen using acetic anhydride. The overall yield of the synthesis is approximately 10%.

properties

IUPAC Name

4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-6-13-14(11(5)20)10(4)18-15(13)16(21)19-12(8-17)7-9(2)3/h9,12,18H,6-7H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOZHURAFXFZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC(CC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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